

# JNJ-26146900 vs. Enobosarm: A Comparative Review for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

A detailed analysis of two selective androgen receptor modulators, the preclinical candidate **JNJ-26146900** and the clinically evaluated enobosarm, offers insights into their distinct pharmacological profiles and therapeutic potential. While both compounds target the androgen receptor, their development trajectories and available data paint a picture of divergent applications, with **JNJ-26146900** showing a preclinical profile geared towards prostate cancer and bone health, and enobosarm demonstrating clinical efficacy in combating muscle wasting.

### **Executive Summary**

This guide provides a comparative analysis of **JNJ-26146900** and enobosarm (also known as Ostarine or GTx-024), two nonsteroidal selective androgen receptor modulators (SARMs). **JNJ-26146900**, a preclinical compound, has demonstrated mixed androgen receptor agonist and antagonist activities in animal models, suggesting potential applications in prostate cancer and bone loss prevention. In contrast, enobosarm has undergone extensive clinical evaluation, including Phase II and III trials, and has shown significant promise in increasing lean body mass and improving physical function in various populations, including the elderly and cancer patients experiencing muscle wasting. This review synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

## **Comparative Data Overview**

The pharmacological and clinical data for **JNJ-26146900** and enobosarm are summarized below. It is critical to note that the available data for **JNJ-26146900** is limited to preclinical



animal studies, while enobosarm has been evaluated in human clinical trials.

Pharmacological and Preclinical Data

| Parameter             | JNJ-26146900                                                                                                                                                                                                           | Enobosarm                                                                                         |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Mechanism of Action   | Nonsteroidal Androgen Receptor (AR) ligand with mixed agonist/antagonist activity[1][2][3]                                                                                                                             | Nonsteroidal Selective Androgen Receptor Modulator (SARM)[4][5][6]                                |
| Binding Affinity (Ki) | 400 nM (rat AR)[1][2][3][7]                                                                                                                                                                                            | Not explicitly stated in the provided results                                                     |
| In Vitro Activity     | Pure androgen antagonist in a cell-based assay[1]                                                                                                                                                                      | Tissue-selective anabolic effects[4][6][8]                                                        |
| Preclinical Models    | Intact and orchidectomized rats, mouse xenograft model of human prostate cancer[1][2][7]                                                                                                                               | Preclinical data not detailed in<br>the provided results, but<br>promising effects noted[4][5][8] |
| Preclinical Efficacy  | Reduces ventral prostate weight (ED50: 20-30 mg/kg), inhibits prostate tumor growth, prevents orchidectomy- induced bone loss, and partially prevents orchidectomy-induced loss of lean body mass in rats[1][2][3] [7] | Increases lean body mass and improves physical function in preclinical models[4][5][8]            |

## **Clinical Data**



| Parameter           | JNJ-26146900                        | Enobosarm                                                                                                                                                                                                                                                                                                                               |
|---------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Development Phase   | Preclinical; never tested in humans | Phase III clinical trials completed[9][10]                                                                                                                                                                                                                                                                                              |
| Indications Studied | Not applicable (preclinical)        | Muscle wasting in cancer patients, sarcopenia in elderly[4][6][8][9][10][11]                                                                                                                                                                                                                                                            |
| Key Clinical Trials | Not applicable                      | Phase II trial in healthy elderly<br>men and postmenopausal<br>women;[8] Phase III POWER<br>trials in cancer patients[9][10]                                                                                                                                                                                                            |
| Efficacy in Humans  | Not applicable                      | Phase II (Elderly/Postmenopausal): Dose-dependent increases in total lean body mass (LBM), with a statistically significant increase at 3 mg/day.[8] Significant improvements in physical function.[8] Phase II (Cancer Patients): Significant increases in total LBM at 1 mg and 3 mg doses.[4][11] Improved stair climb power.[4] [6] |
| Safety Profile      | Not applicable                      | Generally well-tolerated in clinical trials.[11] Pooled safety analysis of four randomized clinical trials showed an adverse event profile comparable to placebo.                                                                                                                                                                       |

## **Signaling Pathways**

SARMs like **JNJ-26146900** and enobosarm exert their effects by modulating the androgen receptor signaling pathway, which plays a crucial role in muscle growth. Conversely, muscle



wasting conditions often involve the activation of the ubiquitin-proteasome pathway, leading to protein degradation.



Click to download full resolution via product page

Caption: Androgen Receptor Signaling in Muscle Anabolism.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Validation & Comparative





- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. JNJ-26146900 | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26146900 vs. Enobosarm: A Comparative Review for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#jnj-26146900-vs-enobosarm-a-comparative-review-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com